3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one: is a heterocyclic compound with an indole-based skeleton. Indole derivatives have garnered significant interest due to their diverse biological activities. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
- One synthetic route involves the condensation of 4-chlorobenzaldehyde with 3-amino-2-cyanopyridine under appropriate conditions.
- The reaction proceeds via the formation of an imine intermediate, followed by cyclization to yield the target compound.
- While there isn’t a specific industrial-scale production method for this compound, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups, affecting its biological properties.
Substitution: Substitution reactions at different positions on the indole ring can yield diverse derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
- Depending on the reaction conditions, products may include substituted indole derivatives, such as halogenated or alkylated forms.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for designing novel molecules.
Biology: It may exhibit biological activities, including antiviral, anti-inflammatory, and antioxidant effects.
Medicine: Research explores its potential as a drug candidate or lead compound.
Industry: Applications in materials science or catalysis are areas of interest.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other indole derivatives.
Similar Compounds: Explore related compounds, such as indole-3-acetic acid and other pyrimidoindoles.
Properties
Molecular Formula |
C17H11ClN4O |
---|---|
Molecular Weight |
322.7 g/mol |
IUPAC Name |
3-[(E)-(4-chlorophenyl)methylideneamino]-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C17H11ClN4O/c18-12-7-5-11(6-8-12)9-20-22-10-19-15-13-3-1-2-4-14(13)21-16(15)17(22)23/h1-10,21H/b20-9+ |
InChI Key |
NVTWCKTZPAUWHI-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)N=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.